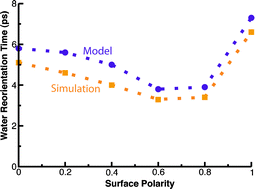Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength
Physical Chemistry Chemical Physics Pub Date: 2011-09-06 DOI: 10.1039/C1CP21916B
Abstract
The reorientation dynamics of interfacial


Recommended Literature
- [1] High-performance liquid chromatography using a colour-forming agent as a component of the mobile phase. Separation and determination of magnesium and calcium in clinical samples with o-cresolphthalein complexone
- [2] Back cover
- [3] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [4] Hot off the press
- [5] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [6] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [7] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [8] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [9] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [10] Inside front cover

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 167750-79-0
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









